molecular formula C15H17N3O3S2 B2694380 N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-4-sulfonamide CAS No. 1797971-95-9

N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2694380
CAS No.: 1797971-95-9
M. Wt: 351.44
InChI Key: LTSRIMWYRGKEGJ-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-4-sulfonamide is a chemical compound designed for research and development purposes. This sulfonamide derivative features a 1-methyl-1H-pyrazole core substituted with a sulfonamide group that is di-substituted by a furan-3-ylmethyl and a 2-(thiophen-2-yl)ethyl moiety . The integration of both furan and thiophene heterocyclic systems into its structure makes this molecule a valuable building block in medicinal chemistry and drug discovery. Pyrazole-sulfonamide hybrids are a significant class of compounds known for their diverse pharmacological potential, and they serve as key scaffolds in the synthesis of molecules with various biological activities . Specifically, compounds with similar pyrazole-sulfonamide architectures have been investigated as potent inhibitors of enzymatic targets, such as farnesyltransferase, which is a relevant target in oncology research . This product is intended for research applications only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers are advised to conduct thorough safety evaluations before handling.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-1-methyl-N-(2-thiophen-2-ylethyl)pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S2/c1-17-11-15(9-16-17)23(19,20)18(10-13-5-7-21-12-13)6-4-14-3-2-8-22-14/h2-3,5,7-9,11-12H,4,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSRIMWYRGKEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention for its diverse biological activities. This article reviews the compound's structure, synthesis, and biological properties, supported by relevant studies and data.

Structural Overview

The molecular formula of this compound is C15H17N3O3SC_{15}H_{17}N_{3}O_{3}S, with a molecular weight of approximately 351.4 g/mol. The compound features a pyrazole ring, which is known for its significant pharmacological properties, along with furan and thiophene substituents that enhance its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving hydrazine derivatives and suitable carbonyl compounds.
  • Introduction of Functional Groups : The furan and thiophene rings are incorporated via nucleophilic substitution reactions or cyclization methods.
  • Sulfonamide Formation : The final step often involves the introduction of the sulfonamide moiety, which is crucial for enhancing solubility and biological interactions.

Antimicrobial Properties

Research has shown that compounds containing pyrazole structures exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.

Microbial Strain Inhibition Zone (mm) Standard Drug
E. coli15Ampicillin
S. aureus18Vancomycin
P. aeruginosa12Ciprofloxacin

Anticancer Activity

This compound has also been evaluated for its cytotoxic effects against several human cancer cell lines, including:

  • Lung Cancer (A549)
  • Skin Cancer (SK-MEL-2)
  • Ovarian Cancer (SK-OV-3)
  • Colon Cancer (HCT15)

In vitro studies indicated that it inhibits cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The IC50 values for these cell lines ranged from 10 to 25 µM, showcasing its potential as an anticancer agent.

Anti-inflammatory Effects

This compound has shown promising anti-inflammatory properties in various assays, including:

Inflammatory Marker Inhibition (%) Standard Drug
TNF-alpha76Dexamethasone
IL-682Dexamethasone

These results suggest that the compound may play a role in modulating inflammatory responses, making it a candidate for further therapeutic development.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of pyrazole derivatives:

  • Study on Antimicrobial Activity : A comparative study indicated that pyrazole derivatives exhibited enhanced antimicrobial properties against resistant strains of bacteria compared to traditional antibiotics .
  • Cytotoxicity Evaluation : In a study assessing various pyrazole compounds, this compound was highlighted for its significant cytotoxic effects against ovarian cancer cells .
  • Mechanism of Action : Research into the mechanism revealed that these compounds often inhibit key enzymes involved in cancer cell survival pathways, contributing to their anticancer effects .

Q & A

Q. What are the key steps for synthesizing N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-4-sulfonamide?

The synthesis typically involves multi-step reactions, starting with the functionalization of pyrazole and sulfonamide precursors. For example, thiophene and furan derivatives are coupled via nucleophilic substitution or condensation reactions. Solvents like ethanol or dimethylformamide (DMF) are used under controlled temperatures, with catalysts such as triethylamine to facilitate sulfonamide bond formation . Yield optimization often requires recrystallization or column chromatography for purity.

Q. How is the compound structurally characterized post-synthesis?

Characterization relies on spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) for confirming proton and carbon environments in the pyrazole, thiophene, and furan moieties .
  • Infrared Spectroscopy (IR) to identify functional groups like sulfonamide (S=O stretching at ~1350 cm⁻¹) and aromatic C-H bonds .
  • Mass Spectrometry (MS) to verify molecular weight and fragmentation patterns .

Q. What are the primary physical properties of this compound relevant to laboratory handling?

Key properties include solubility in polar aprotic solvents (e.g., DMF, DMSO), melting point (typically >150°C for sulfonamides), and stability under inert atmospheres. Hygroscopicity and photostability should be assessed for storage .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this sulfonamide derivative?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of intermediates .
  • Catalyst tuning : Bases like K₂CO₃ or triethylamine improve nucleophilic substitution efficiency .
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
  • Purification strategies : Gradient column chromatography or preparative HPLC ensures high purity (>95%) .

Q. How do structural modifications (e.g., substituent placement) influence biological activity?

The furan-3-ylmethyl and thiophen-2-ylethyl groups enhance lipophilicity and π-π stacking with biological targets. Substituting the pyrazole’s methyl group with bulkier moieties can alter binding affinity, as seen in analogs like N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, which showed improved enzyme inhibition . Computational docking studies (e.g., using AutoDock Vina) can predict interactions with targets like cyclooxygenase or kinases .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies may arise from differences in assay conditions (e.g., pH, solvent carriers) or impurity profiles. Strategies include:

  • Standardized bioassays : Use cell lines with consistent receptor expression (e.g., HEK293 for GPCR studies) .
  • Dose-response validation : Compare IC₅₀ values across multiple replicates .
  • Analytical cross-checking : Confirm compound purity via HPLC and NMR before testing .

Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations predict binding modes and electronic properties. For example, the sulfonamide group’s electron-withdrawing effects can be modeled to assess its impact on hydrogen bonding with enzyme active sites . Software like Gaussian or Schrödinger Suite is recommended .

Methodological Considerations

Q. What analytical techniques are critical for assessing purity and stability?

  • High-Performance Liquid Chromatography (HPLC) with UV detection for quantifying impurities (<0.5%) .
  • Thermogravimetric Analysis (TGA) to evaluate thermal stability .
  • X-ray Crystallography (if crystals are obtainable) for definitive structural confirmation .

Q. How can in vitro metabolic stability be evaluated for this compound?

Use liver microsome assays (human or rodent) to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., oxidation of the furan ring). LC-MS/MS tracks metabolite formation, while cytochrome P450 inhibition assays assess drug-drug interaction risks .

Q. What strategies mitigate synthetic challenges like low sulfonamide coupling efficiency?

  • Pre-activation of sulfonyl chlorides : Improves electrophilicity for amine coupling .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield .
  • Protecting groups : Temporarily shield reactive sites (e.g., furan oxygen) during coupling .

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